5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride
Overview
Description
5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N6 . It has a molecular weight of 199.04 g/mol . The compound is also known by other names such as 5-amino-2H-triazole-4-carboximidamide and dihydrochloride EN300-206119 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study detailed the refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold . Another study reported the synthesis of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives using a new molecular design strategy based on the energetic moiety combination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringC1(=NNN=C1N)C(=N)N.Cl.Cl
. The compound has 11 heavy atoms and its complexity is computed to be 122 . Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 118 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 198.0187497 g/mol . The compound has 6 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Reactivity
5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride serves as a fundamental molecule in the synthesis of biologically active compounds and peptidomimetics, primarily due to the triazole scaffold it provides. A notable application involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to synthesize a protected version of this triazole amino acid. This method is significant for its complete regiocontrol when reacting aryl or alkyl azides with N-Boc-aminopropiolates or arylynamides, although N-Boc-alkyl ynamides yield a mixture of regioisomers. This process is essential for creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, like compound 41, showcasing an IC50 of 29 nM (Ferrini et al., 2015).
Structural and Conformational Analysis
The structural and conformational characteristics of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were extensively studied, revealing a significant decrease in the susceptibility to acetylation compared to 5-amino-1H-[1,2,4]triazole. The reactions and formation of monoacetylated and diacetylated derivatives were analyzed using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. This study provides detailed insights into the acetylation processes and the resulting structural characteristics of these compounds, which are pivotal for understanding the chemical behavior of triazole derivatives (Dzygiel et al., 2004).
Synthesis of Energetic Salts
A novel approach in the synthesis of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives was highlighted, focusing on energetic moiety combination. These compounds, characterized by vibrational spectroscopy, multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and sensitivity tests, exhibit extensive hydrogen bonding interactions leading to high density, insensitivity, and thermal stability. Some of these salts demonstrate promising physical properties, such as thermal stability up to 407°C and reasonable impact sensitivities, making them competitively energetic compounds (Zhang et al., 2018).
Antimicrobial Applications
The compound has been part of studies that synthesized novel 1H-1,2,3-triazole-4-carboxamides, which were evaluated for their antimicrobial activities against primary pathogens like Escherichia coli, Klebsiella pneumonia, and others. These compounds displayed selective action and a significant impact on the viability of human keratinocytes, indicating their potential as antimicrobial agents. For instance, specific compounds demonstrated potent antibacterial effect against S. aureus and were active against pathogenic yeast C. albicans (Pokhodylo et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivation of these regulatory proteins sensitizes bacteria to antibiotics and slows the appearance of resistance .
Mode of Action
This compound inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . It has been shown to target auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
Biochemical Pathways
The SOS response is activated when many antibiotics cause DNA damage, either directly or indirectly . This activation results in the expression of genes involved in DNA repair and mutagenesis . By inhibiting the initiation of this response, the compound can slow the appearance of antibiotic resistance .
Pharmacokinetics
It is known that the compound is well-behaved in high throughput screening, suggesting good bioavailability .
Result of Action
The compound’s action results in the suppression of the SOS response, thereby slowing the appearance of antibiotic resistance . It has been shown to have improved potency and increased breadth, suggesting that it may be effective against a range of bacterial species .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contributes greatly to the high density, insensitivity, and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .
Biochemical Analysis
Biochemical Properties
5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as RecA and LexA, which are involved in the bacterial SOS response . The compound inhibits the auto-proteolysis of LexA, thereby preventing the activation of the SOS response. This interaction is crucial in sensitizing bacteria to antibiotics and slowing the development of antibiotic resistance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress the appearance of antibiotic resistance in bacterial cells by inhibiting the SOS response . This suppression leads to changes in gene expression and cellular metabolism, ultimately affecting the overall function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the RecA protein, inhibiting its activity and preventing the auto-proteolysis of LexA . This inhibition blocks the SOS response, leading to reduced DNA repair and mutagenesis in bacteria. Additionally, the compound may influence other molecular pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the SOS response in bacterial cells . Degradation over time may reduce its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SOS response without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Understanding the dosage thresholds is essential for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of RecA and LexA affects the metabolic flux and levels of metabolites involved in DNA repair and mutagenesis . These interactions highlight the compound’s role in modulating key biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical for its activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical research and therapeutic applications.
Properties
IUPAC Name |
5-amino-2H-triazole-4-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPJUIVMIKFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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